molecular formula C15H10Cl2F3NO B5845953 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5845953
M. Wt: 348.1 g/mol
InChI Key: UYGXBCDOYNORDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a chemical compound that belongs to the class of amides. It is commonly referred to as CFTRinh-172 and has been widely studied for its potential therapeutic applications in cystic fibrosis. CFTRinh-172 has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.

Mechanism of Action

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 inhibits the activity of the 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide protein by binding to a specific site on the protein known as the regulatory domain. This binding prevents the activation of the 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide protein, which in turn reduces the transport of chloride ions across cell membranes.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has been shown to improve the function of mutant 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide proteins in vitro and in vivo. This improvement leads to an increase in the transport of chloride ions across cell membranes, which can improve the symptoms of cystic fibrosis. Additionally, 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has been shown to reduce the formation of cysts in polycystic kidney disease and to reduce the secretion of fluids in secretory diarrhea.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has several advantages for use in lab experiments. It is a potent and selective inhibitor of the 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide protein, which makes it a valuable tool for studying the function of the protein. Additionally, 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has been shown to be effective in both in vitro and in vivo studies, which makes it a versatile tool for studying the effects of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide inhibition.
One limitation of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 is that it is not specific to the mutant forms of the 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide protein. This means that it may also inhibit the activity of the wild-type 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide protein, which could have unintended consequences. Additionally, 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172. One area of focus is the development of new treatments for cystic fibrosis based on 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide inhibition. This could involve the development of new 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide inhibitors with improved specificity and efficacy, as well as the development of new drug delivery methods.
Another area of focus is the use of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 in other diseases such as polycystic kidney disease and secretory diarrhea. Further research is needed to determine the potential therapeutic applications of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide inhibition in these diseases.
Finally, there is a need for further research on the safety and efficacy of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 in humans. Clinical trials will be necessary to determine the safety and efficacy of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide inhibition as a treatment for cystic fibrosis and other diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylamine to yield the final product, 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis. It has been shown to improve the function of mutant 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide proteins in vitro and in vivo, which could potentially lead to the development of new treatments for cystic fibrosis. Additionally, 2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamideinh-172 has been studied for its potential use in other diseases such as polycystic kidney disease and secretory diarrhea.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-10-3-1-9(2-4-10)7-14(22)21-13-6-5-11(17)8-12(13)15(18,19)20/h1-6,8H,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGXBCDOYNORDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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